N-(2,6-difluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
描述
Systematic Nomenclature and IUPAC Conventions
The IUPAC name of the compound is derived through a hierarchical prioritization of functional groups and ring systems. The parent heterocycle is identified as the imidazo[2,1-c]triazine system, a fused bicyclic structure comprising an imidazole ring (positions 1–2–3–4–5) condensed with a 1,2,4-triazine ring (positions 6–7–8–9–10–11). The numbering begins at the bridgehead nitrogen of the imidazole ring, proceeding clockwise through the triazine moiety.
Substituents are assigned positions based on this numbering:
- 4-Oxo : A ketone group at position 4 of the tetrahydroimidazo-triazine system.
- 8-(p-Tolyl) : A para-methylphenyl group attached to position 8.
- N-(2,6-Difluorobenzyl) : A benzyl substituent with fluorine atoms at positions 2 and 6, bonded to the nitrogen at position 3 via a carboxamide linkage.
Comparative analysis with structurally analogous compounds, such as N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c]triazine-3-carboxamide, highlights the role of halogen substitution in altering physicochemical properties. The systematic name adheres to IUPAC Rule B-1 for fused heterocycles and Rule C-414.1 for carboxamide derivatives.
Molecular Topology and Stereochemical Considerations
The molecular architecture features a partially saturated imidazo-triazine core (tetrahydro designation) with three distinct regions:
- Imidazo[2,1-c]triazine Core : A bicyclic system where the imidazole ring (five-membered) shares two adjacent atoms with the triazine ring (six-membered). The "2,1-c" fusion index indicates the imidazole’s position 2 and triazine’s position 1 as bridgeheads.
- Substituent Geometry :
- Stereochemistry :
- The tetrahydroimidazo-triazine core introduces two stereogenic centers at positions 6 and 7. However, X-ray crystallographic data from related compounds (e.g., 7-(4-bromobenzyl)-3-(tert-butyl)-4H-thiadiazolo[2,3-c]triazin-4-one) suggest a chair-like conformation for the saturated region, minimizing ring strain.
A topological analysis using Hirshfeld surfaces (as demonstrated in thiadiazolo-triazine derivatives) would reveal dominant intermolecular interactions, such as C–H···O hydrogen bonds involving the 4-oxo group and N–H···F contacts from the difluorobenzyl substituent.
Comparative Analysis of Imidazo[2,1-c]Triazine Core Architectures
The imidazo[2,1-c]triazine core distinguishes itself from related heterocycles through its unique fusion pattern and electronic properties:
Key differences include:
- Saturation Effects : The tetrahydro modification in the query compound reduces aromaticity, increasing susceptibility to electrophilic attack at the remaining unsaturated positions.
- Substituent Compatibility : Carboxamide groups at position 3 (as seen in the query compound and its 4-chlorobenzyl analog) stabilize the core through resonance, whereas halogen substituents (e.g., in 7-(4-bromobenzyl) derivatives) enhance intermolecular halogen bonding.
Electronic Structure Analysis Through Frontier Molecular Orbital Theory
Frontier molecular orbital (FMO) analysis provides insight into the compound’s reactivity and charge distribution:
HOMO (Highest Occupied Molecular Orbital) :
- Localized predominantly on the difluorobenzyl group and the carboxamide nitrogen.
- Energy: Estimated at −6.2 eV (based on DFT calculations for analogous triazine derivatives).
- Reactivity Implications: Nucleophilic regions coincide with the carboxamide’s lone pairs, suggesting susceptibility to electrophilic substitution at N3.
LUMO (Lowest Unoccupied Molecular Orbital) :
Bandgap (ΔE = LUMO − HOMO) :
Comparative FMO data for related structures:
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|
| Query Compound | −6.2 | −1.8 | 4.4 |
| 7-(4-Bromobenzyl)-thiadiazolo-triazine | −5.9 | −1.5 | 4.4 |
| Imidazo[4,5-d]triazin-4-one | −5.7 | −1.2 | 4.5 |
The similarity in bandgaps across these compounds suggests consistent electronic behavior, with modifications primarily affecting orbital localization rather than overall reactivity.
属性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2/c1-12-5-7-13(8-6-12)26-9-10-27-19(29)17(24-25-20(26)27)18(28)23-11-14-15(21)3-2-4-16(14)22/h2-8H,9-11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKRXOBCFWXHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,6-difluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₈H₁₈F₂N₄O
- Molecular Weight : 348.36 g/mol
- CAS Number : 1251711-38-2
The compound exhibits biological activity primarily through its interaction with specific protein targets. Research indicates that the difluorobenzyl moiety enhances the binding affinity to target proteins due to increased hydrophobic interactions and electronic effects. This is particularly relevant in the context of inhibiting bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis .
Antibacterial Activity
The compound has shown promising antibacterial properties. Studies have demonstrated that derivatives containing the difluorobenzyl group exhibit enhanced activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of FtsZ polymerization, which is critical for bacterial cell division .
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties. The compound has been evaluated for its ability to inhibit topoisomerase II activity in cancer cell lines. Compounds with similar scaffolds have shown significant inhibitory potency at micromolar concentrations .
Case Study 1: Antibacterial Efficacy
A study published in 2023 explored the antibacterial efficacy of various difluorobenzamide derivatives against S. aureus. The results indicated that compounds with a similar structural motif to this compound exhibited a significant reduction in bacterial growth compared to controls. The study utilized molecular docking simulations to elucidate binding interactions with FtsZ .
Case Study 2: Topoisomerase Inhibition
In another investigation focused on anticancer activities, a series of compounds structurally related to this compound were synthesized and tested for topoisomerase II inhibition. Results indicated that certain modifications led to enhanced potency against cancer cell lines at concentrations as low as 10 µM .
Data Summary
相似化合物的比较
Table 1: Structural and Functional Comparison
Key Observations :
- Core Divergence : The target compound shares the imidazo-triazine core with the analog in but differs from diflubenzuron’s benzoylurea structure. This suggests distinct mechanisms: imidazo-triazines may target enzymes (e.g., kinases), while benzoylureas disrupt insect chitin synthesis .
- N-Substituent: The 2,6-difluorobenzyl group in the target vs. the 3-isopropoxypropyl chain in ’s compound indicates divergent pharmacokinetic profiles. The latter’s ether linkage may increase solubility but reduce metabolic stability compared to the fluorine-stabilized benzyl group.
Functional Implications
Imidazo-Triazine Derivatives
- The isopropoxypropyl chain may enhance solubility but could limit blood-brain barrier penetration due to its size.
- Target Compound : The p-tolyl group’s methyl substituent increases hydrophobicity, likely improving cell membrane penetration. The 2,6-difluorobenzyl group’s rigidity and electron-withdrawing effects may enhance binding affinity to hydrophobic enzyme pockets.
Diflubenzuron and Related Pesticides
- Diflubenzuron’s 2,6-difluorobenzamide moiety shares structural similarity with the target’s benzyl group, but its benzoylurea core operates via inhibition of chitin synthase in insects . The target’s imidazo-triazine core likely engages in different interactions (e.g., ATP-binding sites in kinases), suggesting divergent applications (pharmaceutical vs. agricultural).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
